
3-methyl-N-propylheptan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methyl-N-propylheptan-4-amine” is a type of amine . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary based on the number of hydrocarbon groups attached to the nitrogen atom .
Synthesis Analysis
The synthesis of amines like “3-methyl-N-propylheptan-4-amine” can be achieved through various methods . One common method is the reduction of nitriles or amides . Another method involves S_N2 reactions of alkyl halides with ammonia or other amines . Additionally, amines can be synthesized through reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of “3-methyl-N-propylheptan-4-amine” can be analyzed using various techniques . High-resolution mass spectrometry (MS) can be used to measure the accurate molecular weights of the intact molecular ions . Furthermore, the application of tandem MS enables detailed structural characterization by breaking the intact molecular ions into key fragment ions .Chemical Reactions Analysis
Amines undergo a variety of chemical reactions . For instance, they can be converted into alkenes by an elimination reaction . Primary amines react with carbonyl compounds to form imines . Secondary amines react with ketones and aldehydes to form enamines .Physical And Chemical Properties Analysis
Amines exhibit a range of physical and chemical properties . They have distinct boiling points and solubility characteristics . The properties of amines are influenced by factors such as the number of hydrocarbon groups attached to the nitrogen atom .Applications De Recherche Scientifique
Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines
A study demonstrates the use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the reductive amination process. This method allows for the selective synthesis of N-methylated and N-alkylated amines, showcasing the importance of such compounds in chemical synthesis and the pharmaceutical industry. The process highlights the significance of developing convenient and cost-effective synthetic methods using earth-abundant metal-based catalysts (Senthamarai et al., 2018).
Characterization of Lanthanide Complexes
Another application is observed in the synthesis and characterization of lanthanide complexes with N4O3 amine phenol ligands. These complexes are studied for their magnetic exchange properties, providing insights into the design of materials with specific magnetic behaviors, which could have implications in data storage technologies and magnetic sensors (Liu et al., 1992).
Secondary Organic Aerosol Formation
Research on primary aliphatic amines, including propylamine, with NO3 radicals indicates significant aerosol formation, which has environmental implications. Understanding the reactions between amines and atmospheric chemicals can inform strategies to mitigate air pollution and comprehend atmospheric chemistry processes (Malloy et al., 2008).
Functionalization of Silica Surfaces
The functionalization of colloidal silica with amine groups exemplifies the material science application of such amines. This process enables the creation of materials with specific surface properties for use in catalysis, drug delivery systems, and as chromatographic media (Soto-Cantu et al., 2012).
Water Treatment Applications
The development of magnetic amine/Fe3O4 functionalized biopolymer resin for the removal of anionic dyes from wastewater showcases the environmental application of these compounds. This technology offers a novel method for water purification, highlighting the role of functionalized materials in environmental remediation (Song et al., 2016).
Propriétés
IUPAC Name |
3-methyl-N-propylheptan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-5-8-11(10(4)7-3)12-9-6-2/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKACNYNMGLGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)CC)NCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-propylheptan-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

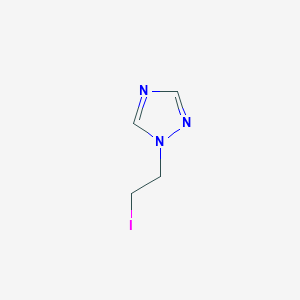

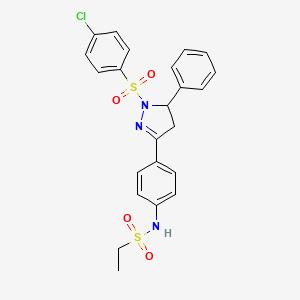
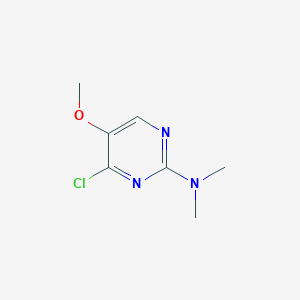
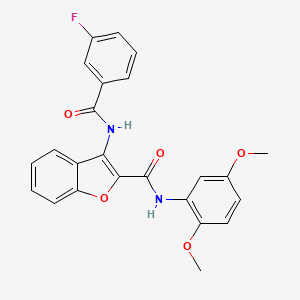
![3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid](/img/structure/B2719880.png)
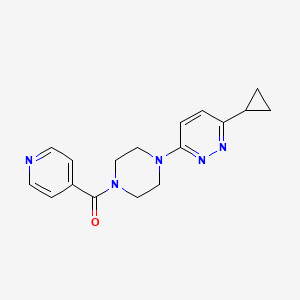

![2-Amino-4-(2-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2719884.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cycloheptylpropanamide](/img/structure/B2719886.png)
![3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719887.png)

